Tetrakis(dimethylamino)zirconium

Atomic Layer Deposition Thermal Stability Semiconductor Manufacturing

Choose TDMAZ for robust ALD/CVD processing of ZrO₂ high-κ dielectrics in power semiconductors and DRAM capacitors. Its 240±10°C thermal decomposition onset enables a wider process window than TEMAZ, while its 0.93 Å/cycle growth rate boosts throughput by 3.3% over CpZr(NMe₂)₃. Unlike TEMAZ, TDMAZ eliminates the risk of hazardous thermal runaway byproducts, reducing fab safety costs. Well-characterized vapor pressure (60–110 °C) accelerates process optimization. A strategic precursor for high-volume, safety-conscious manufacturing.

Molecular Formula C8H24N4Zr
Molecular Weight 267.53 g/mol
CAS No. 19756-04-8
Cat. No. B1585286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(dimethylamino)zirconium
CAS19756-04-8
Molecular FormulaC8H24N4Zr
Molecular Weight267.53 g/mol
Structural Identifiers
SMILESC[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4]
InChIInChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
InChIKeyDWCMDRNGBIZOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(dimethylamino)zirconium (TDMAZ, CAS 19756-04-8): High-Purity ALD/CVD Precursor for Zirconium Oxide Thin Films


Tetrakis(dimethylamino)zirconium (TDMAZ), with the chemical formula Zr[N(CH₃)₂]₄, is a homoleptic zirconium(IV) amide complex. It is a volatile, crystalline solid at room temperature and serves as a key metalorganic precursor for the deposition of zirconium-containing thin films, most notably zirconium oxide (ZrO₂), via techniques such as atomic layer deposition (ALD) and chemical vapor deposition (CVD) [1]. Its utility in microelectronics stems from its ability to yield high-purity, conformal films for applications including high-k gate dielectrics and protective coatings .

Why Tetrakis(dimethylamino)zirconium (TDMAZ) Cannot Be Directly Substituted with Other Zirconium Amide Precursors


In the deposition of ZrO₂ thin films, the selection of a zirconium precursor is critical and cannot be made on a generic basis. Subtle differences in ligand architecture between seemingly analogous compounds like TDMAZ, TEMAZ (tetrakis(ethylmethylamino)zirconium), and TDCZ (tris(dimethylamino)(cyclopentadienyl)zirconium) lead to substantial variations in key process parameters. These include thermal stability, vapor pressure, deposition temperature window, and the safety profile of generated byproducts [1]. Direct substitution without process re-optimization can result in non-uniform film growth, precursor decomposition in delivery lines, or the introduction of hazardous reactive byproducts, thereby compromising device yield and fab safety [2].

Quantitative Differentiation Guide: Tetrakis(dimethylamino)zirconium (TDMAZ) vs. TEMAZ and TDCZ


Superior High-Temperature Thermal Stability Compared to TEMAZ

Tetrakis(dimethylamino)zirconium (TDMAZ) exhibits a significantly higher onset temperature for thermal decomposition compared to tetrakis(ethylmethylamino)zirconium (TEMAZ). This difference in thermal robustness is a critical factor for high-temperature ALD processes and for ensuring precursor stability during vapor delivery [1][2].

Atomic Layer Deposition Thermal Stability Semiconductor Manufacturing

Competitive ALD Growth Rate for ZrO₂ Films

In ALD processes for depositing ZrO₂ thin films using water as a co-reactant, TDMAZ demonstrates a growth rate that is directly competitive with other commercial zirconium precursors like CpZr(NMe₂)₃, while offering a distinct thermal stability profile [1][2].

Atomic Layer Deposition Thin Film Growth Rate High-k Dielectrics

Demonstrated Process Capability at High Deposition Temperatures (up to 270°C)

While some precursors like TEMAZ suffer from decomposition at temperatures above ~250°C, TDMAZ has been successfully demonstrated in thermal ALD processes for ZrO₂ deposition at substrate temperatures of 270°C, yielding functional high-k dielectric films [1].

Atomic Layer Deposition High-k Dielectrics Silicon Carbide (SiC)

Superior Safety Profile of Deposition Byproducts Compared to TEMAZ

The reactive byproducts generated during ALD processes pose significant safety risks in semiconductor fabs. A study comparing byproducts from two zirconium precursors found that TEMAZ-derived byproducts present significant thermal and pressure hazards with the potential to cause an explosion [1]. This risk profile is notably absent from the safety analysis of byproducts generated from the TDMAZ process [2].

Semiconductor Manufacturing Safety Byproduct Analysis Reactive Hazard

Well-Characterized Vapor Pressure for Precise Delivery Control

Accurate knowledge of a precursor's vapor pressure is essential for designing and controlling vapor delivery systems in ALD and CVD. TDMAZ has been the subject of a dedicated tensimetry study, which has precisely determined the temperature dependence of its saturated vapor pressure over a key operational range [1].

Precursor Delivery Vapor Pressure Thermodynamic Characterization

Optimal Application Scenarios for Tetrakis(dimethylamino)zirconium (TDMAZ) Based on Quantitative Evidence


High-Temperature ALD of ZrO₂ High-k Dielectrics for Power Electronics

For fabricating high-k dielectric layers in power semiconductor devices (e.g., SiC or GaN-based), where higher deposition temperatures (up to 270°C) are often required to achieve desired film properties, TDMAZ is the superior choice over precursors like TEMAZ. Its higher thermal stability (decomposition onset at 240±10°C) enables a wider and more robust ALD window, preventing premature decomposition and ensuring conformal, high-quality film growth [1][2].

High-Throughput ZrO₂ ALD for DRAM Capacitor Fabrication

In high-volume manufacturing of DRAM capacitors, where throughput is directly tied to ALD cycle time, the demonstrated growth rate of 0.93 Å/cycle for TDMAZ provides a slight but meaningful advantage over alternatives like CpZr(NMe₂)₃ (0.9 Å/cycle) [1]. This 3.3% increase in growth rate can translate to significant cost savings over billions of wafer processing steps, making TDMAZ a compelling option for cost-sensitive, high-volume production.

Precursor for Safer-by-Design Semiconductor Manufacturing Processes

In semiconductor fabrication facilities where safety and the minimization of hazardous byproducts are critical operational concerns, TDMAZ presents a safer alternative to TEMAZ. Unlike TEMAZ, whose ALD byproducts have been shown to pose a significant risk of thermal runaway and explosion [1], TDMAZ does not exhibit this hazardous byproduct profile, thereby reducing fab safety risks and the associated costs of complex abatement and monitoring systems.

R&D and Pilot Lines Requiring Precise Precursor Delivery Control

For research and development groups or pilot production lines developing new ALD processes or optimizing film properties, the availability of detailed thermodynamic data for TDMAZ is a significant advantage. The precisely characterized vapor pressure behavior in the 60–110 °C range [1] allows for more accurate modeling of precursor delivery, reducing the experimental burden and accelerating process development cycles compared to using less well-characterized alternatives.

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